Aminooxy-PEG4-acid
Overview
Description
Aminooxy-PEG4-acid: is a polyethylene glycol (PEG) derivative containing an aminooxy group and a terminal carboxylic acid. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable tool in bioconjugation and other scientific applications .
Mechanism of Action
Target of Action
Aminooxy-PEG4-acid, also known as Aminoxy-PEG4-acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound contains an aminooxy group and a terminal carboxylic acid . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Biochemical Pathways
As a PEG-based PROTAC linker, this compound plays a crucial role in the synthesis of PROTACs . PROTACs function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This selective degradation can affect various biochemical pathways depending on the target protein.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects depending on the target protein.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of oxime bonds . .
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG4-acid plays a significant role in biochemical reactions. It is used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Cellular Effects
The cellular effects of this compound are primarily related to its role in bioconjugation. It is a PEG-based linker for PROTACs, which are molecules that enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that this compound may influence cell function by affecting protein levels and thereby impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form bonds with other molecules. It reacts with an aldehyde to form an oxime bond, or if a reductant is used, it forms a hydroxylamine linkage . These binding interactions can lead to changes in gene expression and enzyme activity, depending on the specific molecules involved.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound that can be stored at -20°C
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of an aminooxy group and a carboxylic acid group to a PEG backbone. The synthetic route typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Functional Group Introduction: The aminooxy group is introduced through a reaction with an appropriate reagent, such as an aminooxy compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include reaction conditions, such as temperature, pressure, and solvent choice, as well as purification methods to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Aminooxy-PEG4-acid undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime linkages.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aminooxy group can react with aldehydes and ketones to form stable oxime linkages.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The reaction with aldehydes and ketones typically occurs under mild acidic conditions to form oxime bonds.
Major Products:
Oxime Linkages: Formed from the reaction of the aminooxy group with aldehydes or ketones.
Alcohols: Formed from the reduction of the carboxylic acid group.
Scientific Research Applications
Aminooxy-PEG4-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Aminooxy-PEG4-acid can be compared with other similar compounds, such as:
Aminooxy-PEG3-acid: Contains three PEG units, offering different solubility and flexibility properties.
Aminooxy-PEG8-acid: Contains eight PEG units, providing increased solubility and flexibility compared to this compound.
Aminooxy-PEG-alcohol: Contains an aminooxy group and a terminal alcohol group, used in different bioconjugation applications.
Uniqueness: this compound is unique due to its balance of solubility, flexibility, and reactivity, making it a versatile tool in various scientific applications. Its ability to form stable oxime bonds with aldehydes and ketones sets it apart from other PEG derivatives .
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYSJSIIVZPQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCON)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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